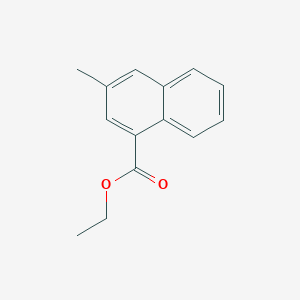

3-Methyl-naphthalene-1-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

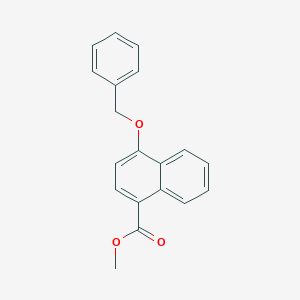

3-Methyl-naphthalene-1-carboxylic acid ethyl ester is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is ethyl 3-methylnaphthalene-1-carboxylate .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C14H14O2/c1-3-16-14(15)13-9-10(2)8-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. Physical And Chemical Properties Analysis

The compound is a light yellow liquid . It has a topological polar surface area of 26.3 Ų and a XLogP3-AA value of 3.8, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“3-Methyl-naphthalene-1-carboxylic acid ethyl ester” is used in various areas of research including chemical synthesis . It’s a light yellow liquid with a molecular weight of 214.26 .

Alkaline Hydrolysis

The compound has been studied in the context of alkaline hydrolysis. The kinetics of the alkaline hydrolysis of ethyl 1-naphthoate, ethyl 3-methyl-1-naphthoate, and ethyl 4-methyl-1-naphthoate in ethanol-water have been studied at four temperatures, using a titration method .

Coumarin Derivatives Synthesis

“3-Methyl-naphthalene-1-carboxylic acid ethyl ester” could potentially be used in the synthesis of coumarin derivatives. Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .

Peptide Enzyme Inhibitors

The compound is known as peptide enzyme inhibitors due to their ability to mimic the transition states of amines and esters in biological processes .

Biomedical Applications

The compound has potential biomedical applications. For instance, it has been found that indole derivatives, which could potentially be synthesized from “3-Methyl-naphthalene-1-carboxylic acid ethyl ester”, showed significant activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory viruses .

Spinochrome Class

The compound could potentially be related to the spinochrome class of compounds, a prominent group of secondary metabolites found in sea urchins. These compounds have been known for their structures, stability, biosynthesis, and ecological functions .

Eigenschaften

IUPAC Name |

ethyl 3-methylnaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-10(2)8-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXFPIFGAJCLON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-naphthalene-1-carboxylic acid ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)

![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)

![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)

![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)